molecular formula C19H27N7O3 B6418003 1-(3-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide CAS No. 923109-72-2

1-(3-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide

Cat. No.: B6418003
CAS No.: 923109-72-2
M. Wt: 401.5 g/mol
InChI Key: BSGYNHDMYGRSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,7-trimethylimidazo[2,1-f]purine-2,4-dione core linked via a three-carbon propyl chain to a piperidine-4-carboxamide moiety. The imidazopurine dione core is characterized by two fused heterocyclic rings (imidazole and purine) with three methyl groups at positions 1, 3, and 7, which likely enhance metabolic stability and hydrophobic interactions.

Properties

IUPAC Name

1-[3-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O3/c1-12-11-26-14-16(22(2)19(29)23(3)17(14)28)21-18(26)25(12)8-4-7-24-9-5-13(6-10-24)15(20)27/h11,13H,4-10H2,1-3H3,(H2,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGYNHDMYGRSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide involves multiple steps, including the formation of the purine core and subsequent attachment of the piperidine ring. The synthetic route typically involves:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine structure.

    Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using alkyl halides or similar reagents.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the purine core through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-(1,3,7-Trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the piperidine ring from the purine core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(3-(1,3,7-Trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The purine core can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and potential interference with nucleic acid synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Compound 923229-49-6 ()
  • Structure: 8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethylimidazo[2,1-f]purine-2,4-dione.
  • Comparison: Shares the same imidazopurine dione core and propyl linker but replaces the piperidine-4-carboxamide with a 3-chloro-4-methoxyphenylamino group.
  • Functional Impact : The aromatic amine substituent may enhance target affinity for receptors preferring planar aromatic systems, whereas the carboxamide in the target compound improves solubility and hydrogen bonding .
CP-945,598 ()
  • Structure: 1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide.
  • Comparison: Replaces the imidazopurine dione core with a dichlorophenyl-substituted purine. Retains the piperidine-4-carboxamide group but adds an ethylamino substituent.
  • Functional Impact: The purine core and chlorine substituents likely enhance binding to cannabinoid receptors (CB-1), while the ethylamino group modifies pharmacokinetics .

Piperidine-4-Carboxamide Derivatives with Varied Linkers/Substituents

HCV Inhibitors ()
  • Examples :
    • 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide.
    • N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide.
  • Comparison : These compounds use oxazole-based aromatic linkers instead of the imidazopurine dione core. Substituents like chloro, fluoro, and methyl groups optimize steric and electronic interactions for hepatitis C virus (HCV) inhibition.
SARS-CoV-2 Inhibitors ()
  • Examples :
    • (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide.
  • Comparison : Incorporates a naphthyl-ethyl group on the piperidine ring, enhancing lipophilicity for viral entry inhibition.
  • Functional Impact : The target compound’s imidazopurine core may reduce off-target effects compared to bulky aromatic substituents .

Modifications to the Piperidine-4-Carboxamide Group

Dual sEH/PDE4 Inhibitors ()
  • Example : 1-Ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl)piperidine-4-carboxamide.
  • Comparison : Adds a 4-methoxy-2-(trifluoromethyl)benzyl group to the carboxamide nitrogen.
  • Functional Impact : The trifluoromethyl group improves metabolic stability and target affinity for soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) .
Antiviral Compound 10c ()
  • Structure : 1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carboxamide.
  • Comparison : Replaces the imidazopurine core with a bromoisothiazolopyridine heterocycle.
  • Functional Impact : The bromine atom and isothiazole ring may enhance interactions with viral proteases or polymerases .

Key Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Biological Target Molecular Weight (g/mol) Reference
Target Compound Imidazo[2,1-f]purine-2,4-dione 1,3,7-Trimethyl, propyl-piperidine-4-carboxamide Undisclosed (Inferred: kinase or protease) ~435 (estimated) N/A
923229-49-6 Imidazo[2,1-f]purine-2,4-dione 3-Chloro-4-methoxyphenylamino Undisclosed ~460 (estimated)
CP-945,598 Purine Dichlorophenyl, ethylamino Cannabinoid receptor (CB-1) ~523
HCV Inhibitor () Oxazole Chloro/fluoro-methylphenyl Hepatitis C virus (HCV) 500–550
SARS-CoV-2 Inhibitor Piperidine-4-carboxamide Naphthyl-ethyl SARS-CoV-2 ~400

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.